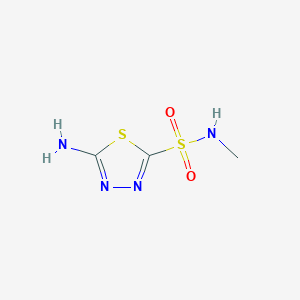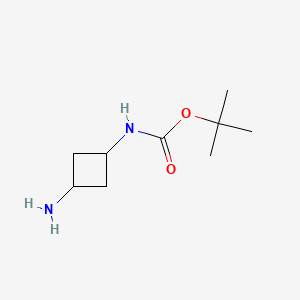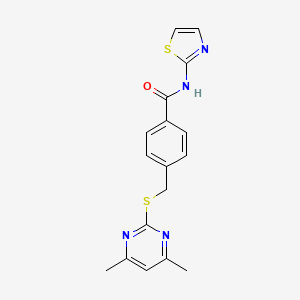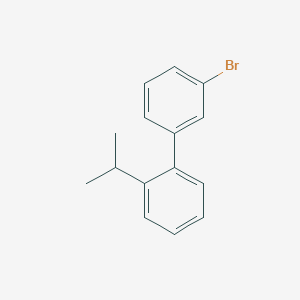
potassium (3,3-dimethylcyclobutyl)trifluoroboranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (3,3-dimethylcyclobutyl)trifluoroboranuide is a chemical compound with the molecular formula C6H11BF3K. It is a boron-containing compound that is often used in organic synthesis due to its unique reactivity and stability. This compound is particularly notable for its trifluoroborate group, which imparts distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium (3,3-dimethylcyclobutyl)trifluoroboranuide can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethylcyclobutylboronic acid with potassium fluoride and boron trifluoride. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions often require low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually purified through recrystallization or chromatography techniques to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (3,3-dimethylcyclobutyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction Reactions: It can be reduced to form borohydrides or other reduced boron species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, alkoxides, and amines. The reactions typically occur under mild conditions with the use of catalysts such as palladium or nickel.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or sodium periodate are commonly used. The reactions are usually carried out in aqueous or organic solvents.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed. These reactions often require anhydrous conditions to prevent hydrolysis.
Major Products
Substitution Reactions: The major products are substituted boron compounds with various functional groups.
Oxidation Reactions: The primary products are boronic acids or borate esters.
Reduction Reactions: The main products are borohydrides or other reduced boron species.
Wissenschaftliche Forschungsanwendungen
Potassium (3,3-dimethylcyclobutyl)trifluoroboranuide has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-boron bonds.
Medicinal Chemistry: The compound is employed in the development of boron-containing drugs and pharmaceuticals due to its unique reactivity.
Materials Science: It is used in the preparation of boron-containing polymers and materials with enhanced properties.
Catalysis: The compound serves as a catalyst or catalyst precursor in various chemical reactions, including cross-coupling reactions.
Wirkmechanismus
The mechanism of action of potassium (3,3-dimethylcyclobutyl)trifluoroboranuide involves the interaction of the trifluoroborate group with various molecular targets. The trifluoroborate group can act as a nucleophile or electrophile, depending on the reaction conditions. The compound can participate in the formation of boron-carbon bonds through nucleophilic substitution or addition reactions. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the reagents and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Potassium (3,3-dimethylcyclobutyl)trifluoroboranuide can be compared with other similar compounds, such as:
Potassium (3,3-dimethylcyclopentyl)trifluoroboranuide: This compound has a similar structure but with a cyclopentyl ring instead of a cyclobutyl ring. The additional carbon in the ring can affect the reactivity and stability of the compound.
Potassium (3,3-dimethylcyclohexyl)trifluoroboranuide: This compound features a cyclohexyl ring, which can lead to different steric and electronic effects compared to the cyclobutyl derivative.
Potassium (3,3-dimethylcyclopropyl)trifluoroboranuide: The cyclopropyl ring in this compound introduces significant ring strain, which can influence its reactivity and stability.
The uniqueness of this compound lies in its balance of stability and reactivity, making it a versatile reagent in various chemical transformations.
Eigenschaften
IUPAC Name |
potassium;(3,3-dimethylcyclobutyl)-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BF3.K/c1-6(2)3-5(4-6)7(8,9)10;/h5H,3-4H2,1-2H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYFLGZWRVVYOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CC(C1)(C)C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BF3K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1950574-57-8 |
Source


|
| Record name | potassium (3,3-dimethylcyclobutyl)trifluoroboranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide](/img/structure/B2506624.png)

![8-((2-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2506627.png)
![1-(4-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B2506628.png)


![N-[(1S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-N-[(4-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2506636.png)
![4-(Methylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2506638.png)
![N-(3,3-diphenylpropyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2506639.png)
![5-(2,5-dimethylfuran-3-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2506642.png)
![Methyl 2-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanyl]benzoate](/img/structure/B2506643.png)
![N-(4-ethoxyphenyl)-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamide](/img/structure/B2506644.png)
![3-(furan-2-ylmethyl)-2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/new.no-structure.jpg)
